![molecular formula C5H5Cl2N3 B1500607 5,6-Dichloro-2-methylpyrimidin-4-amine CAS No. 28969-57-5](/img/structure/B1500607.png)
5,6-Dichloro-2-methylpyrimidin-4-amine
Overview
Description
5,6-Dichloro-2-methylpyrimidin-4-amine, also known as 5-Amino-4,6-dichloro-2-methylpyrimidine, is a chemical compound with the molecular formula C5H5Cl2N3 . It has a molecular weight of 178.02 . This compound is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1nc(Cl)c(N)c(Cl)n1
. The InChI key for this compound is FKRXXAMAHOGYNT-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and conditions to avoid are air sensitive . The melting point of this compound is between 70-73°C .Scientific Research Applications
Synthesis and Characterization
- The compound 5,6-Dichloro-2-methylpyrimidin-4-amine is a key intermediate in various synthetic processes. In one study, its regioselective displacement reaction with ammonia was investigated, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, which was further reacted with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines (Doulah et al., 2014).
Creation of Derivative Compounds
- The compound has been used to synthesize new thiazolo[4,5-d] pyrimidine derivatives, which were reacted with isothiocyanates in the presence of sodamide in DMF to form the new derivatives (Bakavoli et al., 2006).
Antibacterial Activity
- In a study, the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine led to the formation of 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine. This compound, when substituted with different secondary amines, yielded derivatives that showed potential as antibacterial agents (Etemadi et al., 2016).
Creation of Quinoxaline Derivatives
- The compound was used in synthesizing new pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. A key intermediate formed in this synthesis was later transformed into the title ring systems (Bakavoli et al., 2015).
Molecular Structure Analysis
- In another research, a molecule structurally similar to this compound was investigated using experimental and theoretical techniques, highlighting its role in the treatment of hypertension as a potential I1 imidazoline receptor agonist (Aayisha et al., 2019).
Safety and Hazards
The safety data sheet for 5,6-Dichloro-2-methylpyrimidin-4-amine indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
5,6-dichloro-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-9-4(7)3(6)5(8)10-2/h1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKJHNLPCPQZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670415 | |
Record name | 5,6-Dichloro-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28969-57-5 | |
Record name | 5,6-Dichloro-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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